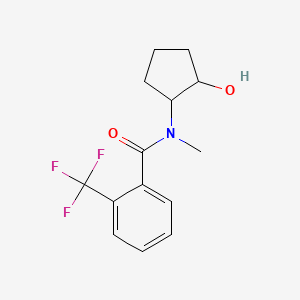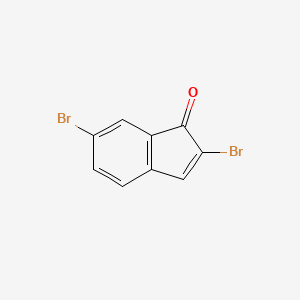
2,6-dibromo-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-dibromo-1H-inden-1-one” is a chemical compound with the CAS Number: 1909313-83-2 . It has a molecular weight of 287.94 and its IUPAC name is this compound . The compound is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H4Br2O/c10-6-2-1-5-3-8(11)9(12)7(5)4-6/h1-4H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 287.94 . It is stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Electronically Intercommunicating Iron Centers
Research on electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles highlights the significance of bromo-indenone derivatives in the synthesis of compounds with considerable electron delocalization. These derivatives demonstrate remarkable electrochemical properties, including reversible one-electron transfer processes, which are of interest for applications in materials science and organometallic chemistry (Hildebrandt, Schaarschmidt, & Lang, 2011).
Arylation and Alkynylation
The regioselective arylation and alkynylation of dibromo-indenone through SuzukiMiyaura and Sonogashira cross-coupling reactions have been studied, demonstrating the compound's utility as a versatile precursor for creating a wide range of arylated and alkynylated indenones. These reactions proceed with very good regioselectivity, highlighting the potential of 2,6-dibromo-1H-inden-1-one in synthetic organic chemistry to produce compounds with specified functional groups (Khera et al., 2012).
Structural and Dynamic Features
The study of bis[2-(2-furyl)indenyl]zirconium derivatives, starting from 2-indanone, reveals the dynamic features and conformational isomers of these compounds, which have implications for the development of new materials and catalysts. The observed electron delocalization and metallocene rotational barriers provide insights into the structural flexibility and electronic properties of these complexes (Dreier et al., 2001).
Photochemical Bromination
The photochemical bromination of substituted indan derivatives, including this compound, showcases the compound's reactivity under light exposure. This process yields various polybromoindan-1-one derivatives, expanding the toolkit for synthesizing brominated organic compounds, which are valuable intermediates in pharmaceuticals and materials science (Kus, 2009).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 2,6-dibromo-1H-inden-1-one are currently unknown . Understanding these pathways and their downstream effects can provide insights into the compound’s mechanism of action and potential therapeutic uses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . .
Propiedades
IUPAC Name |
2,6-dibromoinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2O/c10-6-2-1-5-3-8(11)9(12)7(5)4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODSKCGFWAKOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2584091.png)

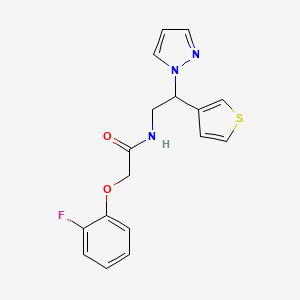
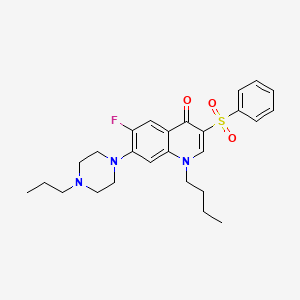
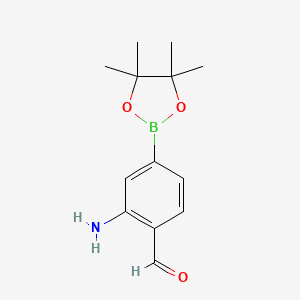
![2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2584101.png)
![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2584102.png)
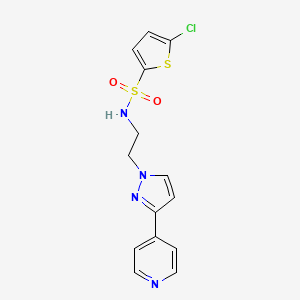
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2584104.png)
![N-[(3-chloro-2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2584105.png)
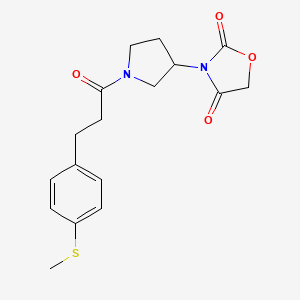
![Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2584109.png)
